molecular formula C19H26O5 B1404290 1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate CAS No. 869109-30-8

1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

Cat. No. B1404290
M. Wt: 334.4 g/mol
InChI Key: KEJBIVMGKDBTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a chemical compound that has gained considerable attention in scientific research due to its unique properties. It is a cyclobutane derivative that has been synthesized through various methods and has shown potential applications in different fields of research.

Scientific Research Applications

1. Supramolecular Structure Analysis

1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate has been studied in the context of analyzing supramolecular structures. For instance, research involving cyclobutane-1,1-dicarboxylate derivatives has focused on understanding the impact of different interactions, such as O–H⋯O and N–H⋯O, on the arrangement of these compounds at the molecular level (Ballabh et al., 2002).

2. Solid State Transformations and Synthesis

In another study, zinc(II) cyclobutane-1,1′-dicarboxylate complexes were synthesized to examine their response to heating and UV irradiation. This research highlighted the potential of these compounds for various applications in materials science, particularly in photoinitiated transformations (Ushakov et al., 2019).

3. Molecular Modeling and Self-Assembly

The compound has also been subject to molecular modeling studies. For example, modeling of bis-(N-α-amido-L-phenylalaninyl)-1,1-cyclobutane dicarboxylate provided insights into the conformational preferences and self-assembly processes of these systems, which are crucial for understanding their behavior in different environments (Breitbeil et al., 2002).

4. Chemical Synthesis and Characterization

The synthesis and characterization of related compounds, such as fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid, have been undertaken for applications in positron emission tomography, highlighting the versatility of cyclobutane derivatives in various scientific fields (Shoup & Goodman, 1999).

5. Exploring Stereodiversity

Research on the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate demonstrates the interest in exploring the stereodiversity of cyclobutane derivatives for potential applications in organic synthesis (Izquierdo et al., 2002).

6. Catalytic Applications

Studies have also explored the use of cyclobutane derivatives in catalysis, such as in asymmetric hydroformylation reactions, highlighting their potential utility in developing new catalytic systems (Hayashi et al., 1979).

properties

IUPAC Name

dipropan-2-yl 3-phenylmethoxycyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O5/c1-13(2)23-17(20)19(18(21)24-14(3)4)10-16(11-19)22-12-15-8-6-5-7-9-15/h5-9,13-14,16H,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJBIVMGKDBTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.